D-Quinovose vs. L-Rhamnose & L-Fucose: Distinct TLC Separation and Quantitation for Analytical Workflows
D-Quinovose can be resolved from its closely related 6-deoxy analogs L-rhamnose and L-fucose using a validated thin-layer chromatography (TLC) method, enabling its specific identification and quantitation in complex mixtures [1].
| Evidence Dimension | TLC Separation & Quantitation |
|---|---|
| Target Compound Data | 50–200 nmol of D-quinovose can be adequately separated from L-rhamnose, L-fucose, and D-glucose in a single 20 mm lane on a TLC plate. |
| Comparator Or Baseline | L-Rhamnose, L-Fucose, D-Glucose |
| Quantified Difference | All four sugars are baseline-resolved and can be individually quantified. |
| Conditions | Silica gel TLC; phenol-sulfuric acid colorimetric detection; sample loading of 50–200 nmol per sugar. |
Why This Matters
This validated TLC method provides a straightforward, cost-effective means to verify the identity and purity of D-quinovose and to quantify it in natural product extracts or synthetic mixtures, distinguishing it from the more common L-rhamnose and L-fucose.
- [1] Singh, S., & Stacey, B. E. (1972). Thin-layer chromatographic separation and colorimetric determination of rhamnose, quinovose, fucose and glucose. Analyst, 97(1161), 977-980. View Source
